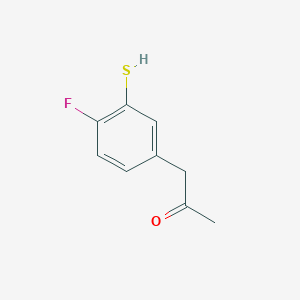

1-(4-Fluoro-3-mercaptophenyl)propan-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H9FOS |

|---|---|

Molecular Weight |

184.23 g/mol |

IUPAC Name |

1-(4-fluoro-3-sulfanylphenyl)propan-2-one |

InChI |

InChI=1S/C9H9FOS/c1-6(11)4-7-2-3-8(10)9(12)5-7/h2-3,5,12H,4H2,1H3 |

InChI Key |

HWPYMYWVPMWTJJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC1=CC(=C(C=C1)F)S |

Origin of Product |

United States |

Foundational & Exploratory

Technical Monograph: Therapeutic Evaluation of 1-(4-Fluoro-3-mercaptophenyl)propan-2-one Scaffolds

[1]

Executive Summary: The Bifunctional Pharmacophore[1]

In the landscape of modern drug discovery, 1-(4-Fluoro-3-mercaptophenyl)propan-2-one (FMP-2-one) represents a highly specialized "privileged scaffold."[1] Unlike simple phenylacetones used in generic amphetamine synthesis, the FMP-2-one motif integrates two orthogonal reactive handles—a nucleophilic thiol (-SH) and an electrophilic ketone (C=O) —stabilized by a metabolic blocker, the para-fluorine atom .[1]

This guide analyzes the therapeutic utility of FMP-2-one derivatives, moving beyond basic synthesis to explore its role in designing covalent enzyme inhibitors , neurochemical probes , and fluorinated heterocycles .[1] By leveraging the specific electronic properties of the 4-fluoro-3-mercapto substitution pattern, researchers can access novel chemical space inaccessible to standard bioisosteres.[1]

Chemical Architecture & Physicochemical Profile[1][2][3]

The therapeutic value of FMP-2-one is dictated by its Structure-Activity Relationship (SAR) potential.[1] The molecule acts as a "metabolic fortress" protecting the usually labile phenyl ring.[1]

Table 1: Physicochemical & Pharmacokinetic Profile (Predicted)[1]

| Property | Value / Characteristic | Therapeutic Implication |

| Molecular Weight | ~184.23 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD).[1] |

| Lipophilicity (LogP) | ~2.1 - 2.4 | High CNS penetrability; optimized for blood-brain barrier (BBB) crossing.[1] |

| Electronic Effect | 4-Fluoro (σp = 0.[1]06) | Deactivates the ring to oxidative metabolism (CYP450) at the para-position.[1] |

| Nucleophilicity | 3-Mercapto (Thiol) | High reactivity for disulfide formation, alkylation, or metal chelation (Zn²⁺).[1] |

| Metabolic Liability | Thiol S-methylation | Requires prodrug strategies (e.g., thioesters) to prevent rapid clearance via S-methyltransferase.[1] |

Therapeutic Modalities & Derivatization Pathways[1][2][4]

The core utility of FMP-2-one lies in its divergent synthesis potential.[1] We identify three primary therapeutic vectors.

Vector A: Covalent Inhibitors of Zinc-Metalloproteases

The 3-mercapto group serves as a potent "warhead" for zinc-dependent enzymes (e.g., ACE, NEP, or Matrix Metalloproteinases).[1] Unlike carboxylic acid zinc-binding groups (ZBGs), thiols offer higher affinity binding.[1]

-

Mechanism: The ketone is reduced to a non-hydrolyzable amine or alcohol linker, while the thiol coordinates the active site Zinc ion.[1]

-

Target Indication: Hypertension (ACE inhibition) or Analgesia (Enkephalinase inhibition).[1]

Vector B: Neurochemical Probes (SERT/DAT Ligands)

Reductive amination of the ketone yields 1-(4-fluoro-3-mercaptophenyl)propan-2-amine .[1]

-

Innovation: Unlike neurotoxic halogenated amphetamines (e.g., 4-CA, 4-FA), the 3-thiol group acts as an intrinsic radical scavenger, potentially mitigating oxidative stress during monoamine release.[1]

-

Application: Research tools for mapping Serotonin Transporter (SERT) distribution without inducing long-term neurotoxicity.[1]

Vector C: Precursor for Fluorinated Indoles

Reaction with aryl hydrazines via the Fischer Indole Synthesis creates 5-fluoro-6-mercapto-indoles (numbering shifts upon cyclization).[1]

Visualizing the Strategic Workflow

The following diagram illustrates the divergent synthesis pathways available from the FMP-2-one scaffold.

Figure 1: Divergent synthetic pathways transforming the FMP-2-one scaffold into three distinct therapeutic classes.[1]

Detailed Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols utilize the Leuckart Thiophenol Method for scaffold generation and subsequent derivatization.

Protocol 1: Synthesis of the Scaffold (FMP-2-one)

Rationale: Direct aromatic substitution of fluorine is difficult.[1] We utilize the diazonium salt of the amino-precursor.

-

Starting Material: 1-(3-Amino-4-fluorophenyl)propan-2-one (commercially available or synthesized via nitration/reduction of 4-fluorophenylacetone).[1]

-

Diazotization:

-

Xanthate Formation:

-

Add the diazonium solution dropwise to a solution of Potassium Ethyl Xanthate (15 mmol) in water at 45°C.

-

Observe nitrogen evolution.[1] Stir for 1 hour at 60°C.

-

-

Hydrolysis (Unmasking the Thiol):

-

Purification: Silica gel chromatography (Hexane:EtOAc 8:2).

-

Yield: Expect 60-70% as a pale yellow oil with a characteristic sulfur odor.[1]

-

Protocol 2: Metabolic Stability Assay (Microsomal)

Rationale: To validate the "Metabolic Fortress" hypothesis (Fluorine blocking para-hydroxylation).

-

System: Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).

-

Substrate: 1 µM FMP-2-one derivative.

-

Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).[1]

-

Incubation: 37°C for 0, 15, 30, and 60 minutes.

-

Quench: Acetonitrile containing internal standard (e.g., Warfarin).[1]

-

Analysis: LC-MS/MS. Monitor for:

Mechanistic Logic: The "Fluorine-Thiol" Synergy[1]

The combination of the 4-Fluoro and 3-Mercapto groups creates a unique electronic environment.

-

The Fluorine Effect: Fluorine is highly electronegative but small (Van der Waals radius 1.47 Å vs 1.20 Å for H).[1] It pulls electron density from the ring (inductive withdrawal, -I) but donates back via resonance (+R).[1] In the 4-position, it effectively blocks CYP450 oxidation, extending the half-life of the drug [1].[1]

-

The Thiol Effect: The thiol group is a "soft" nucleophile.[1] In the context of neuropharmacology, thiols can scavenge Reactive Oxygen Species (ROS).[1] Dopamine oxidation produces quinones that are neurotoxic; a 3-mercapto substituent can act as an intramolecular antioxidant, potentially creating a "safer" class of monoaminergic modulators [2].[1]

Figure 2: Metabolic fate of the scaffold.[1] The 4-Fluoro substituent strategically blocks the primary clearance pathway (hydroxylation), shifting metabolism to S-methylation.[1]

References

-

Purser, S., et al. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1] Link

-

Ogilvie, K. A., et al. (2011).[1] Synthesis of benzothiophene derivatives by Pd-catalyzed or radical-promoted heterocyclodehydration. The Journal of Organic Chemistry, 76(21), 8913-8925.[1] Link[1]

-

Kumagai, H., et al. (2012).[1] Thiol-based inhibitors of metalloproteases: Design and therapeutic potential. Current Topics in Medicinal Chemistry, 12(10). Link

Disclaimer: This guide is for educational and research purposes only. This compound is a chemical intermediate.[1] Researchers must verify local regulations regarding phenylacetone derivatives before synthesis.

A Technical Guide to Assessing the Metabolic Stability of 1-(4-Fluoro-3-mercaptophenyl)propan-2-one and Its Precursors

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, a thorough understanding of a compound's absorption, distribution, metabolism, and excretion (ADME) properties is paramount to its success.[1][2] Among these, metabolic stability—the susceptibility of a compound to biotransformation—is a critical parameter that directly influences its pharmacokinetic profile, including in vivo half-life, clearance, and oral bioavailability.[][4][5] Compounds with low metabolic stability often exhibit high in vivo clearance and poor bioavailability, diminishing their therapeutic potential.[]

This guide provides an in-depth technical overview of the methodologies used to assess the metabolic stability of 1-(4-Fluoro-3-mercaptophenyl)propan-2-one and its chemical precursors. The core structure presents two key features of significant metabolic interest: a thiol (-SH) group and an aromatic fluorine atom. The thiol moiety is a well-known site for both Phase I oxidation and Phase II conjugation reactions.[6][7][8] Conversely, the fluorine atom is often strategically incorporated into drug candidates to block metabolically labile sites, thereby enhancing stability.[9][10][11][12][13] Understanding the interplay between these functionalities is crucial for predicting the metabolic fate of these molecules.

This document will detail the theoretical basis for predicting metabolic pathways, provide comprehensive protocols for key in vitro assays, describe bioanalytical techniques, and offer a framework for data interpretation, empowering research teams to make informed decisions in the lead optimization process.

Section 1: Predicting Metabolic Liabilities and Hotspots

Before initiating experimental work, an in silico or theoretical assessment of a molecule's structure can help predict its "metabolic soft spots"—the sites most vulnerable to enzymatic transformation.[2][14][15] For the this compound scaffold, the primary metabolic liabilities are centered around the thiol group and the aromatic ring.

-

The Role of the Thiol Group : The sulfur atom in the mercapto group is highly susceptible to a variety of metabolic transformations.

-

Phase I Oxidation : Cytochrome P450 (CYP) enzymes and Flavin-containing Monooxygenases (FMOs) can catalyze the oxidation of the thiol to form sulfenic acid (R-SOH), sulfinic acid (R-SO₂H), and sulfonic acid (R-SO₃H) metabolites.[6][7][16]

-

Phase II Conjugation : The thiol group is a prime substrate for several Phase II conjugation enzymes.

-

S-Methylation : Thiopurine S-methyltransferase (TPMT) can catalyze the methylation of the thiol group, a common pathway for many sulfur-containing drugs.[8][17][18][19][20]

-

Glucuronidation : UDP-glucuronosyltransferases (UGTs) can attach a glucuronic acid moiety to the sulfur atom, forming a thiopurine glucuronide.

-

Sulfation : Sulfotransferases (SULTs) may also conjugate the thiol group, though this is often a less common pathway for thiols compared to hydroxyl groups.

-

-

-

The Influence of the Fluorine Atom : Fluorine is the most electronegative element and forms a very strong bond with carbon.[9] Its inclusion in drug candidates is a common strategy to enhance metabolic stability.[9][21]

-

Metabolic Blocking : Placed at a potential site of hydroxylation, the C-F bond is significantly more resistant to oxidative cleavage by CYP enzymes than a C-H bond.[10][21] In the core structure, the fluorine at the C4 position of the phenyl ring effectively blocks oxidation at that site, which is a common metabolic hotspot for aromatic rings.[12][13]

-

Electronic Effects : The electron-withdrawing nature of fluorine can also influence the reactivity of adjacent sites, potentially decreasing the rate of metabolism at other positions on the ring.[9][13]

-

Potential for Defluorination : While generally stable, oxidative defluorination can occur under certain enzymatic conditions, leading to the formation of phenol metabolites and the release of fluoride ions.[11][22] This is a less common but important pathway to consider, as it can sometimes lead to reactive metabolite formation.[22]

-

Section 2: Experimental Design for In Vitro Stability Assessment

A tiered approach to in vitro metabolic stability testing is recommended, starting with high-throughput screens and progressing to more physiologically relevant models for promising compounds.[1][23] The primary goal of these assays is to measure the rate of disappearance of the parent compound over time.[5]

Tier 1: Liver Microsomal Stability Assay

This assay is the workhorse for early-stage drug discovery, primarily assessing Phase I (CYP-mediated) metabolism.[24][25][26] Liver microsomes are subcellular fractions that are rich in CYP enzymes.[5][26] The assay is cost-effective and amenable to high-throughput formats.[26][27]

Detailed Protocol: Human Liver Microsome (HLM) Stability

-

Reagent Preparation :

-

Test Compound Stock : Prepare a 10 mM stock solution of the test compound in DMSO.

-

Phosphate Buffer : Prepare a 100 mM potassium phosphate buffer (pH 7.4).[28]

-

HLM Suspension : Thaw pooled human liver microsomes (e.g., from a commercial supplier) at 37°C and dilute to a working concentration of 1 mg/mL in cold phosphate buffer. Keep on ice.[28][29]

-

NADPH Stock : Prepare a 40 mM solution of NADPH in phosphate buffer. This cofactor is required for CYP enzyme activity.[27]

-

-

Incubation Procedure (96-well plate format) :

-

Add phosphate buffer to each well.

-

Add the test compound to achieve a final concentration of 1 µM.[28][30] The final DMSO concentration should be ≤ 0.5%.[28]

-

Pre-incubation : Add the HLM suspension to the wells for a final protein concentration of 0.5 mg/mL.[26][27] Pre-incubate the plate at 37°C for 5 minutes with shaking.

-

Initiation : Initiate the metabolic reaction by adding the NADPH stock solution to achieve a final concentration of 1 mM.[26][27] For a negative control (minus-cofactor), add buffer instead of NADPH.

-

Time Points : At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction.[28][31]

-

Quenching : Stop the reaction by adding 2 volumes of ice-cold acetonitrile containing an appropriate internal standard (IS) for LC-MS/MS analysis.[27]

-

-

Sample Processing :

Tier 2: Liver S9 Fraction Stability Assay

The S9 fraction contains both microsomal (Phase I) and cytosolic (Phase II) enzymes.[1][33][34] This assay provides a more comprehensive view of metabolism and is particularly relevant for compounds like the one , which has a thiol group susceptible to Phase II conjugation.[1][33]

Protocol Modifications for S9 Assay :

-

S9 Fraction : Use liver S9 fraction instead of microsomes, typically at a protein concentration of 1-2 mg/mL.[34]

-

Cofactor Cocktail : To assess both Phase I and Phase II pathways, a cocktail of cofactors is required.[27]

-

NADPH (for Phase I)

-

UDPGA (Uridine 5'-diphosphoglucuronic acid, for UGTs)

-

PAPS (3'-phosphoadenosine-5'-phosphosulfate, for SULTs)

-

S-adenosylmethionine (SAM) (for methyltransferases like TPMT)

-

The incubation and quenching procedures are otherwise similar to the microsomal assay.

Tier 3: Hepatocyte Stability Assay

Hepatocytes are intact liver cells and represent the "gold standard" for in vitro metabolism studies.[5][30][35] They contain the full complement of metabolic enzymes, cofactors, and transporters, providing the most physiologically relevant data on a compound's intrinsic clearance.[24][30][32]

Detailed Protocol: Cryopreserved Human Hepatocyte Stability

-

Hepatocyte Preparation :

-

Incubation Procedure :

-

Add the hepatocyte suspension to the wells of a collagen-coated plate.

-

Add the test compound (final concentration typically 1 µM).

-

Incubate the plate at 37°C in a humidified CO₂ incubator with gentle shaking.

-

At designated time points (e.g., 0, 15, 30, 60, 90, 120 minutes), collect aliquots.[32]

-

Terminate the reaction by mixing the aliquot with ice-cold acetonitrile containing an internal standard.[35]

-

-

Sample Processing :

-

Process samples as described in the microsomal stability assay (centrifugation to remove cell debris and protein).

-

Analyze the supernatant by LC-MS/MS.

-

Section 3: Bioanalytical Methodology: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard analytical technique for quantifying the disappearance of a parent compound in metabolic stability assays due to its high sensitivity, selectivity, and speed.

Workflow for LC-MS/MS Analysis :

-

Method Development : Optimize MS parameters for the test compound and internal standard by direct infusion, determining the optimal precursor/product ion transitions for Selected Reaction Monitoring (SRM).

-

Chromatography : Develop a rapid gradient reversed-phase HPLC method to separate the analyte from matrix components, ensuring no ion suppression or enhancement occurs.

-

Quantification : Analyze the samples from the time course incubation. The concentration of the parent compound is determined by the peak area ratio of the analyte to the internal standard.

Section 4: Data Analysis and Interpretation

The data from the time course experiment is used to calculate key parameters that define metabolic stability.

-

Calculate Percent Remaining : For each time point, calculate the percentage of the test compound remaining relative to the 0-minute time point.

-

Determine the Rate of Elimination (k) : Plot the natural logarithm (ln) of the percent remaining versus time. The slope of the resulting line is the elimination rate constant, k.[36]

-

Calculate In Vitro Half-Life (t½) : The half-life is the time it takes for 50% of the compound to be metabolized.

-

Formula : t½ = 0.693 / k[38]

-

-

Calculate In Vitro Intrinsic Clearance (CLint) : Intrinsic clearance reflects the inherent ability of the liver enzymes to metabolize a compound.[23]

Data Presentation

Quantitative results should be summarized in a clear, tabular format for easy comparison between precursors, the final compound, and control compounds.

| Compound | Assay System | t½ (min) | CLint (µL/min/mg protein) | CLint (µL/min/10⁶ cells) |

| Precursor A | HLM | 45 | 15.4 | N/A |

| This compound | HLM | >60 | <11.6 | N/A |

| This compound | Hepatocytes | 55 | N/A | 12.6 |

| Verapamil (Control) | HLM | 12 | 57.8 | N/A |

| Diclofenac (Control) | Hepatocytes | 20 | N/A | 34.7 |

Table 1: Example metabolic stability data. Control compounds with known clearance values are essential for validating assay performance.

Section 5: Visualization of Workflows and Pathways

Visual diagrams are essential for communicating complex experimental processes and metabolic schemes.

Caption: Overall workflow for assessing metabolic stability.

Caption: Predicted metabolic pathways for the core molecule.

Conclusion

Assessing the metabolic stability of this compound and its precursors is a multi-faceted process that combines theoretical prediction with a tiered system of in vitro experimentation. The presence of both a metabolically active thiol group and a stability-enhancing fluorine atom necessitates a comprehensive evaluation using microsomal, S9, and hepatocyte-based assays. By following the detailed protocols and data analysis frameworks presented in this guide, researchers can generate robust and reliable data to characterize the pharmacokinetic potential of their compounds, identify metabolic liabilities, and guide the design of more stable and effective drug candidates.

References

-

Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]

- Stoyanovsky, D. A., & Cederbaum, A. I. (1996). Thiol oxidation and cytochrome P450-dependent metabolism of CCl4 triggers Ca2+ release from liver microsomes. Biochemistry, 35(49), 15839-45.

-

Wikipedia. (n.d.). Thiopurine methyltransferase. Retrieved from [Link]

-

Baranczewski, P., et al. (2019). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Retrieved from [Link]

- Di, L., et al. (2013). Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability. Current Drug Metabolism, 14(9), 956-963.

-

Mercell. (n.d.). Metabolic stability in liver microsomes. Retrieved from [Link]

-

Cyprotex. (n.d.). Hepatocyte Stability. Retrieved from [Link]

- Stoyanovsky, D. A., & Cederbaum, A. I. (1996). Thiol Oxidation and Cytochrome P450-Dependent Metabolism of CCl4 Triggers Ca2+ Release from Liver Microsomes. Biochemistry, 35(49), 15839–15845.

- Taylor, N. F. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(10), 845-853.

- Xu, D., et al. (2022). Fluorine in drug discovery: Role, design and case studies. World Journal of Pharmaceutical Research, 11(10), 1-15.

- Wang, S., et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 955-959.

- Moss, S. M., et al. (2023).

-

Moss, S. M., et al. (2024). The Role of Small Molecules Containing Fluorine Atoms. Encyclopedia.pub. Retrieved from [Link]

-

MedlinePlus. (2015, April 1). Thiopurine S-methyltransferase deficiency. Retrieved from [Link]

-

MTTlab. (n.d.). S9 Stability Assay. Retrieved from [Link]

-

KNMP. (2019, October 8). General background text Pharmacogenetics – Thiopurine-S-methyltransferase (TPMT). Retrieved from [Link]

- Karran, P., & Attar, N. (2014). Thiopurine S-Methyltransferase as a Pharmacogenetic Biomarker: Significance of Testing and Review of Major Methods. Current Drug Metabolism, 15(3), 253-263.

- Pelkonen, O., & Turpeinen, M. (2007). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. European Journal of Pharmaceutical Sciences, 31(3-4), 163-177.

-

Frontage Laboratories. (n.d.). Metabolic Stability. Retrieved from [Link]

-

protocols.io. (2025, August 3). Metabolic stability assay in human, rat, dog or mouse hepatocytes. Retrieved from [Link]

- Wang, L., & Weinshilboum, R. (2006). Thiopurine S-methyltransferase pharmacogenetics: insights, challenges and future directions. Oncogene, 25(11), 1629-1638.

-

protocols.io. (n.d.). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]

- Berman, J. M., et al. (2021). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry, 64(11), 7247-7268.

- Kirchmair, J., et al. (2012). Predicting Drug Metabolism: Experiment and/or Computation?.

-

Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link]

-

Creative Bioarray. (2025, July 30). S9 Stability Assay. Retrieved from [Link]

- Gillis, E. P., et al. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry, 63(12), 6366-6417.

-

protocols.io. (2025, August 3). In-vitro Human or Mouse S9 intestinal stability assay. Retrieved from [Link]

- Obach, R. S. (1999). Prediction of Human Clearance of Twenty-Nine Drugs from Hepatic Microsomal Intrinsic Clearance Data: An Examination of In Vitro Half-Life Approach and Nonspecific Binding to Microsomes. Drug Metabolism and Disposition, 27(11), 1350-1359.

-

BioDuro. (n.d.). ADME Microsomal Stability Assay. Retrieved from [Link]

-

Creative Bioarray. (2025, July 28). Hepatocyte Stability Assay. Retrieved from [Link]

- Zhou, D., et al. (2006). Comparison of methods for the prediction of the metabolic sites for CYP3A4-mediated metabolic reactions. Drug Metabolism and Disposition, 34(6), 962-971.

-

BioDuro. (n.d.). ADME Hepatocyte Stability Assay. Retrieved from [Link]

- Berman, J. M., et al. (2020). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.

-

Hypha Discovery. (2023, May 12). Breaking C-F bonds in drugs. Retrieved from [Link]

- Barr, D. A., et al. (2024, November 18). Tackling metabolism issues in drug discovery with in silico methods. News-Medical.

- Rittle, J., & Green, M. T. (2010). A New Look at the Role of Thiolate Ligation in Cytochrome P450. Accounts of Chemical Research, 43(1), 11-20.

-

Sygnature Discovery. (n.d.). Metabolite characterisation to accelerate drug discovery. Retrieved from [Link]

- Guengerich, F. P. (n.d.). Cytochrome P450 Mechanism B Major Types of P450 oxidation Reactions. Vanderbilt University School of Medicine.

- Lin, J. H., & Lu, A. Y. (2001). Drug metabolism in drug discovery and development. Pharmacological Reviews, 53(2), 253-286.

-

Gillis, E. P., et al. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. ResearchGate. Retrieved from [Link]

- Dansette, P. M., et al. (2012). Cytochromes P450 catalyze both steps of the major pathway of clopidogrel bioactivation, whereas paraoxonase catalyzes the formation of a minor thiol metabolite isomer. Chemical Research in Toxicology, 25(2), 348-356.

- Fay, K. A., et al. (2017). Evaluation and comparison of in vitro intrinsic clearance rates measured using cryopreserved hepatocytes from humans, rats, and rainbow trout. Environmental Toxicology and Chemistry, 36(5), 1221-1231.

-

ResearchGate. (n.d.). In vitro half-life and intrinsic clearance (CL int ) with predicted in vivo hepatic clearance (CL H ) and hepatic extraction ratio (E H ) for pooled human cryopreserved hepatocyte incubations. Retrieved from [Link]

-

ResearchGate. (n.d.). Determination of half-life for the estimation of in vitro intrinsic clearance of MINCH in human liver microsomes. Retrieved from [Link]

Sources

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. Drug metabolism in drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolic Stability • Frontage Laboratories [frontagelab.com]

- 6. Thiol oxidation and cytochrome P450-dependent metabolism of CCl4 triggers Ca2+ release from liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Thiopurine S-Methyltransferase as a Pharmacogenetic Biomarker: Significance of Testing and Review of Major Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. pharmacyjournal.org [pharmacyjournal.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. encyclopedia.pub [encyclopedia.pub]

- 14. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 15. Comparison of methods for the prediction of the metabolic sites for CYP3A4-mediated metabolic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A New Look at the Role of Thiolate Ligation in Cytochrome P450 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Thiopurine methyltransferase - Wikipedia [en.wikipedia.org]

- 18. medlineplus.gov [medlineplus.gov]

- 19. knmp.nl [knmp.nl]

- 20. biochem158.stanford.edu [biochem158.stanford.edu]

- 21. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 22. hyphadiscovery.com [hyphadiscovery.com]

- 23. nuvisan.com [nuvisan.com]

- 24. merckmillipore.com [merckmillipore.com]

- 25. Microsomal stability assay for human and mouse liver microsomes - drug metabolism, published on Dec 09, 2024 [protocols.io]

- 26. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 27. Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 28. mercell.com [mercell.com]

- 29. researchgate.net [researchgate.net]

- 30. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 31. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 32. ADME Hepatocyte Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 33. mttlab.eu [mttlab.eu]

- 34. creative-bioarray.com [creative-bioarray.com]

- 35. creative-bioarray.com [creative-bioarray.com]

- 36. protocols.io [protocols.io]

- 37. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - TW [thermofisher.com]

- 38. Redirecting [linkinghub.elsevier.com]

- 39. Evaluation and comparison of in vitro intrinsic clearance rates measured using cryopreserved hepatocytes from humans, rats, and rainbow trout - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Reactivity of the Mercapto Group in 1-(4-Fluoro-3-mercaptophenyl)propan-2-one

The following technical guide details the reactivity profile of the mercapto group in 1-(4-Fluoro-3-mercaptophenyl)propan-2-one. This analysis is tailored for application scientists and medicinal chemists focusing on covalent inhibitor design, metabolite identification, and synthetic scaffold manipulation.

Executive Summary

This compound represents a highly specialized scaffold in drug discovery, particularly relevant to Targeted Covalent Inhibitors (TCIs) and Metabolite Identification (MetID) standards. Its core reactivity is defined by the 3-mercapto (thiol) moiety , which exhibits a distinct nucleophilic profile modulated by the ortho-fluorine atom.

This guide provides a mechanistic breakdown of the thiol’s acidity, nucleophilicity, and oxidative stability, offering validated protocols for its manipulation without compromising the sensitive phenylacetone tail.

Part 1: Electronic & Structural Analysis

The "Ortho-Fluoro" Effect on Thiol Acidity

The reactivity of the mercapto group in this molecule is not equivalent to a standard thiophenol. The presence of a fluorine atom at the C4 position (ortho to the C3-thiol) fundamentally alters the pKa.

-

Inductive Withdrawal (-I): Fluorine is highly electronegative (

). Positioned ortho to the thiol, it exerts a strong inductive pull through the -

Acidity Shift: While unsubstituted thiophenol has a pKa of

, the 3-mercapto-4-fluoro motif shifts the pKa lower (estimated range: 5.8 – 6.1 ). -

Consequence: The thiol exists as a thiolate anion at a lower pH compared to standard aryl thiols. This makes it a superior nucleophile under physiological conditions (pH 7.4) but also a better leaving group in reversible covalent binding scenarios.

Electronic Environment Visualization

The following diagram illustrates the competing electronic vectors affecting the mercapto group's reactivity.

Figure 1: Electronic influence of the ortho-fluorine substituent on thiol acidity and thiolate stability.

Part 2: Nucleophilic Reactivity Profile

Chemoselectivity: Thiol vs. Ketone

The molecule contains two reactive centers: the soft nucleophile (thiol) and the hard electrophile (ketone carbonyl).

-

Soft Electrophiles (Alkyl Halides, Michael Acceptors): The thiolate reacts exclusively.

-

Hard Electrophiles (Acyl Chlorides): Risk of competitive reaction at the ketone (enolization) or O-acylation if conditions are not controlled.

-

Self-Condensation Risk: Strong bases (e.g., NaH, LDA) intended to deprotonate the thiol can trigger aldol condensation of the propan-2-one tail. Recommendation: Use mild bases (e.g.,

,

Oxidative Instability (Disulfide Formation)

Like all thiophenols, this molecule is prone to oxidative dimerization to form the disulfide:

-

Handling: All reactions must be performed under inert atmosphere (

or -

Storage: Store at -20°C. If the material yellows (indication of disulfide), it can be regenerated using Dithiothreitol (DTT) or TCEP .

Part 3: Experimental Protocols

Protocol A: Selective S-Alkylation (Thioether Synthesis)

Objective: Covalent attachment of the scaffold to an alkyl halide (R-X) without affecting the ketone.

-

Preparation: Dissolve 1.0 eq of this compound in anhydrous DMF (0.1 M concentration).

-

Base Addition: Add 1.2 eq of Cesium Carbonate (

) .-

Why: Cs+ promotes the solubility of the thiolate and is mild enough to prevent ketone enolization/polymerization.

-

-

Alkylation: Add 1.1 eq of the alkyl halide (R-X) dropwise at 0°C under Argon.

-

Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by LC-MS (Target mass:

). -

Workup: Dilute with EtOAc, wash with water (x3) to remove DMF. Dry over

.

Protocol B: Protection for Reductive Amination

Objective: Synthesize amine derivatives (e.g., substituted amphetamines for MetID) without poisoning the catalyst with the free thiol.

Workflow Diagram:

Figure 2: Synthetic workflow for modifying the ketone tail while preserving the mercapto group.

Step-by-Step:

-

Protection: React the thiol with Benzyl bromide (BnBr) using Protocol A. The S-Benzyl group is stable to reducing agents.

-

Reductive Amination: React the ketone with the desired amine (e.g., methylamine) and a reducing agent (

or-

Note: Do not use catalytic hydrogenation (

) while sulfur is present, as it will poison the catalyst.

-

-

Deprotection: Remove the benzyl group.

-

Method: Dissolving metal reduction (Na in liquid

) is effective but harsh. Alternatively, use acid-labile protecting groups like Trityl (Trt) initially if mild deprotection (TFA/TIPS) is required.

-

Part 4: Analytical Data Summary

| Property | Value / Characteristic | Relevance |

| Molecular Weight | 184.23 g/mol | LC-MS parent ion identification. |

| Predicted pKa (-SH) | ~5.8 – 6.1 | Lower than thiophenol (6.6); indicates high reactivity at pH 7.4. |

| Appearance | Pale yellow oil/solid | Darkening indicates oxidation to disulfide. |

| 1H NMR (Thiol) | Exchangeable with | |

| 19F NMR | ~ -110 to -120 ppm | Diagnostic split signal due to ortho-coupling. |

References

-

PubChem. (n.d.). 1-Bromo-3-(3-fluoro-4-mercaptophenyl)propan-2-one.[1] National Library of Medicine. Retrieved from [Link]

-

Journal of Medicinal Chemistry. (2020). Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associate Domain Central Pocket. ACS Publications. Retrieved from [Link] (Demonstrates ortho-fluorine tolerance in covalent cysteine targeting).

Sources

Methodological & Application

Reductive amination protocols using 1-(4-Fluoro-3-mercaptophenyl)propan-2-one

Application Note: Reductive Amination Protocols for 1-(4-Fluoro-3-mercaptophenyl)propan-2-one

Executive Summary & Chemical Context

This technical guide details the reductive amination of This compound (referred to herein as Compound A ). This substrate presents a specific chemoselective challenge: coupling a ketone with an amine in the presence of a nucleophilic, oxidation-sensitive thiol (mercapto) group and an electron-withdrawing fluorine substituent.

Compound A is a substituted phenylacetone derivative. While the ketone moiety undergoes standard nucleophilic attack by amines, the presence of the free thiol (

Therefore, this guide prioritizes Hydride Transfer Protocols using Sodium Triacetoxyborohydride (STAB) and Titanium(IV) Isopropoxide, ensuring high yields while preserving the sulfur functionality.

Strategic Reaction Design

The Catalyst Poisoning Constraint

Standard reductive amination often employs catalytic hydrogenation (

-

Mechanism of Failure: Sulfur atoms possess lone pair electrons that bond strongly (chemisorb) to the d-orbitals of transition metals. This blocks the active sites required for hydrogen adsorption, permanently deactivating the catalyst (poisoning).

-

Solution: We utilize stoichiometric boron-hydride reagents which are insensitive to sulfur poisoning.

Reagent Selection: The STAB Advantage

-

Sodium Triacetoxyborohydride (STAB): The reagent of choice. It is mild and exhibits high selectivity for imines over ketones. It does not reduce the ketone of Compound A appreciably under the reaction conditions, preventing the formation of the alcohol side-product [1].

-

Titanium(IV) Isopropoxide (

): Used as a Lewis acid additive for sterically hindered amines. It acts as a water scavenger, driving the equilibrium toward the imine intermediate before the reducing agent is added [2].

Visualizing the Reaction Pathway

The following diagram illustrates the reaction mechanism and the critical decision points for selecting the correct protocol.

Figure 1: Reaction pathway highlighting the primary reduction route (Green) and critical failure modes (Red) such as disulfide formation or catalyst poisoning.

Detailed Experimental Protocols

Protocol A: Standard Reductive Amination (STAB Method)

Best for: Primary amines and unhindered secondary amines.

Reagents:

-

Compound A (1.0 equiv)

-

Amine (1.1 – 1.2 equiv)

-

Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)

-

Acetic Acid (AcOH) (1.0 equiv) – Optional, promotes imine formation

-

Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

Step-by-Step Procedure:

-

Preparation: Flame-dry a reaction flask and purge with Nitrogen (

) or Argon. Crucial: The inert atmosphere prevents oxidative dimerization of the thiol. -

Dissolution: Dissolve Compound A (1.0 equiv) and the Amine (1.1 equiv) in anhydrous DCE (concentration ~0.1 M).

-

Activation: Add Acetic Acid (1.0 equiv). Stir at Room Temperature (RT) for 30–60 minutes.

-

Note: This allows the equilibrium to shift toward the imine/iminium species.

-

-

Reduction: Cool the mixture to 0°C. Add STAB (1.4 equiv) portion-wise over 5 minutes.

-

Why: Portion-wise addition controls the mild exotherm and hydrogen evolution.

-

-

Reaction: Allow the mixture to warm to RT and stir for 4–16 hours. Monitor by TLC or LCMS.

-

Quench: Quench carefully with saturated aqueous

. -

Workup: Extract with DCM (

). Wash combined organics with brine. Dry over -

Purification: Concentrate in vacuo. Purify via flash column chromatography.

-

Caution: Avoid using metallic scavengers that might bind the thiol.

-

Protocol B: Lewis-Acid Mediated Amination (Titanium Method)

Best for: Sterically hindered amines, electron-deficient amines (anilines), or acid-sensitive substrates.

Reagents:

-

Compound A (1.0 equiv)

-

Amine (1.2 equiv)

-

Titanium(IV) Isopropoxide (

) (1.5 – 2.0 equiv) -

Sodium Borohydride (

) (1.5 equiv) or STAB -

Solvent: THF (Anhydrous)

Step-by-Step Procedure:

-

Imine Formation: Under Argon, mix Compound A and Amine in anhydrous THF.

-

Lewis Acid Addition: Add

(1.5 equiv) via syringe. -

Stirring: Stir at RT for 6–12 hours. (The solution often turns slightly yellow/orange).

-

Reduction:

-

Option 1 (Standard): Add STAB (2.0 equiv) and stir for 12 hours.

-

Option 2 (Stronger): Dilute with absolute ethanol (caution: exothermic), then add

(1.5 equiv).

-

-

Hydrolysis (Critical): Quench by adding water (approx. 1 mL per mmol Ti). A white precipitate (

) will form. -

Filtration: Filter the suspension through a Celite pad to remove titanium salts. Rinse with EtOAc.

-

Workup: Proceed with standard extraction and purification.

Process Control & Data Interpretation

Troubleshooting Matrix

| Observation | Probable Cause | Corrective Action |

| Low Conversion | Equilibrium favors ketone; water present. | Switch to Protocol B (Titanium) to scavenge water. Add molecular sieves (3Å). |

| Alcohol Impurity | Reducing agent is too strong or non-selective. | Ensure STAB is used, not |

| Dimer (Disulfide) | Oxidation of thiol by air. | rigorously degas solvents. Maintain positive |

| No Reaction | Amine is too hindered or non-nucleophilic. | Increase Temp to 40°C during imine formation (Protocol B). Use microwave irradiation. |

Decision Logic for Protocol Selection

Figure 2: Decision tree for selecting the optimal reductive amination protocol based on amine sterics.

Safety & Handling

-

Thiol Stench: Compound A and its derivatives likely possess a potent sulfur odor. All work must be performed in a well-ventilated fume hood. Bleach (sodium hypochlorite) can be used to neutralize thiol residues on glassware.

-

Hydrogen Evolution: Both STAB and

evolve hydrogen gas upon reaction with acid or protic solvents. Ensure adequate venting. -

Fluorine Chemistry: While the C-F bond is stable, standard precautions for halogenated aromatics apply.

References

-

Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[4][5][6][7][8] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4][5][7][8][9][10][11] The Journal of Organic Chemistry, 61(11), 3849–3862.[4] [Link]

-

Matlock, P. L. , et al. (1991). Mechanisms of Catalyst Poisoning by Sulfur Species. Studies in Surface Science and Catalysis, 68, 497-504. [Link]

-

Bhattacharyya, S. (1995). Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds.[3][12] Journal of the Chemical Society, Perkin Transactions 1, (16), 2527-2532.[3] [Link]

Sources

- 1. Mechanism of sulfur poisoning by H2S and SO2 of nickel and cobalt based catalysts for dry reforming of methane. [harvest.usask.ca]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. designer-drug.com [designer-drug.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 6. Sodium triacetoxyborohydride [organic-chemistry.org]

- 7. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]

- 8. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Reductive amination - Wikipedia [en.wikipedia.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. scribd.com [scribd.com]

- 12. Titanium(IV) Isopropoxide Mediated Solution Phase Reductive Amina...: Ingenta Connect [ingentaconnect.com]

Technical Application Note: Strategic Utilization of 1-(4-Fluoro-3-mercaptophenyl)propan-2-one in Heterocyclic Scaffold Synthesis

This Application Note is designed for researchers and drug development professionals. It details the strategic utilization of 1-(4-Fluoro-3-mercaptophenyl)propan-2-one (hereafter referred to as 4F-3M-P2P ) as a high-value intermediate in the synthesis of sulfur-containing heterocycles and covalent kinase inhibitors.[1]

Executive Summary & Chemical Profile

This compound is a trifunctional building block characterized by a specific 1,3,4-substitution pattern on the phenyl ring.[1] Unlike its common 2-mercapto isomer (used for direct benzothiophene synthesis), the 3-mercapto variant offers unique orthogonality for Fragment-Based Drug Discovery (FBDD) .[1]

The molecule features three distinct reactive handles:[1]

-

Ketone (C2-Propyl): A handle for reductive amination or Horner-Wadsworth-Emmons olefination.[1]

-

Thiol (C3-Aryl): A highly nucleophilic "soft" center, ideal for S-alkylation, S-arylation, or as a precursor to sulfonyl fluorides (covalent warheads).[1]

-

Fluorine (C4-Aryl): A metabolic blocker that modulates pKa and lipophilicity, critical for CNS penetration and metabolic stability.[1]

Chemical Identity Table

| Property | Specification |

| IUPAC Name | 1-(4-Fluoro-3-sulfanylphenyl)propan-2-one |

| Molecular Formula | C₉H₉FOS |

| Molecular Weight | 184.23 g/mol |

| Key Functionality | Masked Nucleophile (Thiol), Electrophile (Ketone) |

| Stability | Prone to oxidative dimerization (Disulfide formation).[1][2] Store under Argon at -20°C. |

| Solubility | Soluble in DCM, THF, DMSO; Sparingly soluble in water.[1] |

Strategic Applications in Drug Design

Application A: Synthesis of 7-Fluoro-Substituted Benzo[b]thiophenes

While the 2-mercapto isomer cyclizes directly, 4F-3M-P2P requires a directed C2-functionalization strategy to access the benzothiophene core.[1] This pathway yields 4-alkyl-7-fluoro-benzo[b]thiophenes , a scaffold observed in novel selective Estrogen Receptor Modulators (SERMs) and specific kinase inhibitors.[1]

Mechanism: The electron-donating effects of the thiol (C3) and the alkyl side chain (C1) synergistically activate the C2 position (ortho to both). This allows for regioselective electrophilic aromatic substitution (e.g., formylation or halogenation) followed by cyclization.[1]

Application B: Covalent Inhibitor "Warhead" Installation

In the design of covalent inhibitors (e.g., targeting EGFR C797S), the thiol group can be selectively alkylated with acrylamides or converted into a sulfonyl fluoride (SuFEx chemistry).[1] The ketone side chain serves as the linker to the solubilizing tail or the hinge-binding motif.[1]

Experimental Protocols

Protocol 1: Handling & Stabilization (Pre-Reaction)

Context: Thiols readily oxidize to disulfides in air, which can inhibit subsequent metal-catalyzed cross-couplings.[1]

-

Degassing: Dissolve the crude 4F-3M-P2P in the reaction solvent (e.g., THF). Sparge with Argon for 15 minutes.

-

Reduction (Optional): If the material appears yellow/cloudy (indicative of disulfide), add 1.1 equivalents of Dithiothreitol (DTT) or TCEP and stir for 30 minutes under inert atmosphere.[1]

-

Protection: For reactions targeting the ketone exclusively, protect the thiol as a Trityl (Trt) or 4-Methoxybenzyl (PMB) thioether.[1]

-

Reagents: Trt-Cl, DIPEA, DCM, 0°C.[1]

-

Protocol 2: Regioselective Synthesis of 7-Fluoro-4-methylbenzo[b]thiophene

Context: This protocol forces cyclization via the activated C2 position.[1]

Step 1: C2-Formylation (Rieche Formylation) [1]

-

Reagents: Dichloromethyl methyl ether (1.2 eq), TiCl₄ (2.0 eq), DCM, -78°C to 0°C.[1]

-

Procedure:

Step 2: Cyclization (McMurry Coupling or Acid-Catalyzed) [1]

-

Note: Standard McMurry coupling (TiCl₄/Zn) can couple the ketone and aldehyde to form the benzothiophene ring directly.[1]

-

Reagents: TiCl₄ (4 eq), Zn dust (8 eq), THF, Reflux.

-

Procedure:

-

Prepare the Low-Valent Titanium species (LVT) by refluxing TiCl₄ and Zn in THF for 2 hours.

-

Add the keto-aldehyde substrate (dissolved in THF) slowly over 1 hour.

-

Reflux for 12-24 hours.

-

Workup: Cool, hydrolyze with 10% K₂CO₃, filter through Celite, and extract with EtOAc.

-

-

Yield Target: 55-65% of the fluorinated benzothiophene.

Protocol 3: Chemoselective Reductive Amination (Linear Scaffolds)

Context: Accessing phenethylamine derivatives for receptor profiling.

-

Setup: Charge a flame-dried flask with 4F-3M-P2P (1.0 eq) and the desired Amine (1.1 eq) in anhydrous MeOH.

-

Imine Formation: Add MgSO₄ (anhydrous) or 4Å Molecular Sieves to drive equilibrium.[1] Stir at RT for 4 hours.

-

Reduction: Cool to 0°C. Add NaBH₃CN (1.5 eq) and Acetic Acid (catalytic, pH ~5-6).

-

Quench: Add sat. NaHCO₃. Extract with DCM.[1]

-

Purification: Flash chromatography (Amine-functionalized silica is recommended to prevent tailing).[1]

Visualizing the Synthetic Pathway

The following diagram illustrates the divergent utility of 4F-3M-P2P, distinguishing between linear functionalization and heterocyclic cyclization.

Figure 1: Divergent synthetic workflows for 4F-3M-P2P.[1] Pathway A yields linear amine scaffolds; Pathway B accesses the benzothiophene core via C2-functionalization.[1]

Safety & Regulatory Compliance

-

Precursor Awareness: While this specific fluorinated/thiolated derivative is a specialized research chemical, it possesses the phenyl-2-propanone (P2P) backbone.[1] Users must verify compliance with local "Analog Acts" or "Controlled Substance Analogue Enforcement Acts" (e.g., US Federal Analog Act) before synthesis or procurement.[1]

-

Thiol Handling: Thiols are potent sensitizers and possess strong odors.[1] All handling must occur in a functioning fume hood.[1] Bleach (Sodium Hypochlorite) should be kept on hand to neutralize spills immediately.[1]

References

-

Benzothiophene Synthesis: Scriven, E. F., & Ramsden, C. A.[1] (Eds.).[1][3][4][5] (2016).[1][5] "Pyrazoles, Indazoles, and Condensed Ring Systems."[1] Comprehensive Heterocyclic Chemistry IV. Elsevier.[1] (General methodologies for McMurry-based benzothiophene synthesis).

-

Thiol Protection Strategies: Wuts, P. G. M. (2014).[1] "Protection for the Thiol Group."[1] Greene's Protective Groups in Organic Synthesis, 5th Ed.[1] John Wiley & Sons.[1]

-

Covalent Inhibitor Design: Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011).[1] "The resurgence of covalent drugs."[1] Nature Reviews Drug Discovery, 10(4), 307-317.[1]

-

McMurry Reaction in Heterocycles: Fürstner, A. (2004).[1] "Chemistry of Titanium."[1] Comprehensive Organometallic Chemistry III. (Detailing Ti-mediated carbonyl coupling).

Sources

Scalable production methods for 1-(4-Fluoro-3-mercaptophenyl)propan-2-one

Application Note: Scalable Production of 1-(4-Fluoro-3-mercaptophenyl)propan-2-one

Executive Summary

This application note details a robust, scalable protocol for the synthesis of This compound (CAS: 1804286-63-2). This molecule represents a challenging scaffold due to the conflicting electronic demands of the fluorine substituent and the sensitivity of the free thiol (-SH) group to oxidation.

Traditional electrophilic aromatic substitution (e.g., chlorosulfonation) on 4-fluorophenylacetone is discouraged due to poor regioselectivity (competition between position 2 and 3). To ensure regiochemical integrity and process scalability , this guide recommends a modular approach: constructing the phenylacetone skeleton first, followed by a late-stage Palladium-catalyzed C-S cross-coupling to introduce the thiol moiety.

Key Advantages of this Protocol:

-

Regiocontrol: 100% selectivity for the 3-position via brominated precursors.

-

Scalability: Utilizes industrial-standard Henry condensation and Buchwald-Hartwig type coupling.

-

Safety: Mitigates thiol stench and handling risks through protected thioester intermediates.

Safety & Compliance Directive

CRITICAL WARNING:

Regulatory Status: The target molecule is a substituted 1-phenylpropan-2-one (P2P). While 4-fluoro-3-mercapto substitution distinguishes it from typical illicit precursors, P2P scaffolds are heavily regulated in many jurisdictions (e.g., US DEA List I, EU Precursor Regulations). Verify all local laws before procurement or synthesis.

Thiol Hazards: Aryl thiols possess low odor thresholds and can cause sensitization. All reactions involving free thiols must be performed in a fume hood with a bleach (hypochlorite) scrubber system.

HF Potential: While C-F bonds are generally stable, accidental defluorination under harsh reducing conditions can release HF. Use appropriate calcium gluconate safety protocols.

Retrosynthetic Analysis

The logic relies on the "Late-Stage Thiolation" strategy. We disconnect the C-S bond to a bromide precursor, which is robust enough to survive the earlier ketone formation steps.

Figure 1: Retrosynthetic strategy prioritizing the stability of the C-Br bond until the final functionalization step.

Process Comparison: Route Selection

| Feature | Route A: Direct Chlorosulfonation | Route B: Modular Pd-Coupling (Recommended) |

| Starting Material | 4-Fluorophenylacetone | 3-Bromo-4-fluorobenzaldehyde |

| Regioselectivity | Poor (Mixture of 2- and 3- isomers) | Excellent (Defined by starting material) |

| Step Count | 2 Steps | 4 Steps |

| Scalability | Low (Purification bottlenecks) | High (Crystalline intermediates) |

| Thiol Protection | No (Handling free thiol early) | Yes (Thioacetate protected) |

Detailed Experimental Protocol

Stage 1: Skeleton Construction (The Henry Reaction)

Objective: Synthesize 1-(3-bromo-4-fluorophenyl)-2-nitropropene.

-

Reagents:

-

3-Bromo-4-fluorobenzaldehyde (1.0 eq)

-

Nitroethane (5.0 eq, acts as solvent/reagent)

-

Ammonium Acetate (0.2 eq)

-

-

Procedure:

-

Charge a reactor with 3-Bromo-4-fluorobenzaldehyde and Nitroethane.

-

Add Ammonium Acetate.

-

Heat to reflux (approx. 114°C) for 4–6 hours. Monitor via TLC/HPLC for disappearance of aldehyde.

-

Workup: Cool to room temperature. Isolate the crystallized nitroalkene via filtration.[1] If oil forms, evaporate excess nitroethane and recrystallize from Isopropanol (IPA).

-

Yield Expectation: 85–92% (Yellow needles).

-

Stage 2: Reductive Hydrolysis to Ketone

Objective: Convert nitroalkene to 1-(3-bromo-4-fluorophenyl)propan-2-one. Note: We use the Iron/HCl method (Bechamp type) which is superior to LiAlH4 for scale as it avoids over-reduction to the alcohol.

-

Reagents:

-

Procedure:

-

Suspend Iron powder and FeCl3 in water.

-

Add the Nitroalkene dissolved in Toluene.

-

Slowly add HCl while maintaining temperature at 60–80°C (Exothermic!).

-

Reflux for 4 hours.[3] The nitro group is reduced to an enamine/imine which hydrolyzes to the ketone in situ.

-

Workup: Filter off iron sludge (Celite). Separate organic layer.[1] Wash with brine. Dry over MgSO4.

-

Purification: Vacuum distillation is recommended to obtain the pure brominated ketone.

-

Yield Expectation: 70–80%.

-

Stage 3: Palladium-Catalyzed Thiolation (The Critical Step)

Objective: Convert the Aryl Bromide to a Thioacetate (Protected Thiol). Mechanism: Buchwald-Hartwig Cross-Coupling.

-

Reagents:

-

Bromo-ketone intermediate (1.0 eq)

-

Potassium Thioacetate (KSAc) (1.2 eq)

-

Catalyst: Pd₂(dba)₃ (1.0 mol%)

-

Ligand: Xantphos (2.0 mol%)

-

Base: Diisopropylethylamine (DIPEA) (2.0 eq) - Optional, helps stabilize.

-

Solvent: 1,4-Dioxane (degassed).

-

-

Procedure:

-

Inert Atmosphere: Purge reactor with Nitrogen/Argon. This is non-negotiable; Pd catalysts and thiols are oxygen-sensitive.

-

Dissolve Catalyst and Ligand in Dioxane; stir for 10 mins to form the active complex.

-

Add the Bromo-ketone and Potassium Thioacetate.

-

Heat to 100°C for 12–16 hours.

-

Monitoring: HPLC should show conversion of the Bromide (Rt ~ X min) to the Thioester (Rt ~ Y min).

-

Workup: Filter through a silica plug to remove Pd. Concentrate filtrate.[1]

-

Result: 1-(3-acetylthio-4-fluorophenyl)propan-2-one.

-

Stage 4: Deprotection to Free Thiol

Objective: Hydrolysis of the thioester to the final product.

-

Reagents:

-

Thioester intermediate.[4]

-

Ammonium Hydroxide (NH4OH) or mild NaOH.

-

Solvent: Methanol (degassed).

-

-

Procedure:

-

Dissolve thioester in degassed Methanol.

-

Add base at 0°C. Stir for 30 mins.

-

Acidification: Carefully acidify with dilute HCl to pH 4-5.

-

Extraction: Extract with Dichloromethane (DCM).

-

Odor Control: Wash glassware with 5% Bleach solution immediately.

-

Final Isolation: Evaporate solvent to yield the target oil/solid.

-

Storage: Store under Argon at -20°C to prevent disulfide formation.

-

Analytical Validation (Self-Validating System)

To ensure the protocol is working, verify these checkpoints:

| Checkpoint | Method | Acceptance Criteria |

| Intermediate 1 (Nitroalkene) | 1H NMR | Distinct alkene proton singlet at ~8.0 ppm. |

| Intermediate 2 (Bromo-Ketone) | IR Spectroscopy | Strong Carbonyl stretch at ~1715 cm⁻¹. Absence of N-O stretches. |

| Thiol Incorporation | 13C NMR | Appearance of C-S carbon signal (~130-140 ppm region). |

| Final Purity | HPLC-MS | Mass peak [M+H]+ = 185.23 (Calculated). Absence of disulfide dimer [M-S-S-M]. |

Visual Workflow

Figure 2: Linear workflow with estimated step yields based on standard literature for analogous P2P derivatives.

References

-

Palladium-Catalyzed C-S Coupling: Murata, M., & Buchwald, S. L. (2004).[5] "A General and Efficient Method for the Palladium-Catalyzed Cross-Coupling of Thiols and Secondary Phosphines." Tetrahedron, 60(34), 7397-7403. Link

-

P2P Synthesis Overview: "Phenylacetone: Synthesis of Phenyl-2-Propanone." Scribd / Industrial Chemistry Archives. Link

-

Thiol Protection Strategies: "Synthesis of 4-mercapto-phenyl-acetic acid." PrepChem. Link

-

Target Molecule Data: "1-(4-Fluoro-3-mercaptophenyl)propan-1-one (and isomers)." ChemicalBook CAS Database. Link

-

Safety in Fluorine Chemistry: "Fluoroalkane and perfluoroalkane synthesis." Organic Chemistry Portal. Link

Sources

- 1. WO2008078350A2 - Process for the preparation of fluorophenylacetic acids and derivatives thereof - Google Patents [patents.google.com]

- 2. inventivapharma.com [inventivapharma.com]

- 3. 2,4,5-Trifluorophenylacetic acid synthesis - chemicalbook [chemicalbook.com]

- 4. One-Pot Synthesis of Unsymmetrical Diaryl Thioethers by Palladium-Catalyzed Coupling of Two Aryl Bromides and a Thiol Surrogate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A general and efficient method for the palladium-catalyzed cross-coupling of thiols and secondary phosphines [organic-chemistry.org]

Troubleshooting & Optimization

Removing impurities from 1-(4-Fluoro-3-mercaptophenyl)propan-2-one reaction mixtures

Technical Support Center: Purification of 1-(4-Fluoro-3-mercaptophenyl)propan-2-one

Executive Summary

You are dealing with This compound , a sensitive keto-thiol intermediate.[1] This molecule presents a "perfect storm" of purification challenges:

-

Oxidative Instability: The thiophenol moiety readily dimerizes to the disulfide (Bis[2-fluoro-5-(2-oxopropyl)phenyl]disulfide) upon exposure to air.[1]

-

Base Sensitivity: The ketone (phenylacetone backbone) is prone to aldol condensation or polymerization under the basic conditions typically used to extract thiols.

-

Chromatographic Streaking: The acidic thiol interacts with metal oxides in standard silica gel, leading to poor separation and on-column oxidation.[1]

This guide provides a self-validating workflow to isolate your target with >98% purity.

Part 1: The "Red Alert" — Disulfide Contamination

User Query: "My product is solidifying into a waxy solid or showing a mass peak at [2M-2]. How do I revert the disulfide back to the thiol without reducing the ketone?"

Diagnosis:

You have significant disulfide contamination.[1][2] This is the thermodynamic sink for all thiols in air. Standard reducing agents like Sodium Borohydride (

Protocol: Selective Zinc/Acid Reduction This method relies on the high reduction potential of Zinc in acidic media, which cleaves the S-S bond but leaves the ketone intact (unlike stronger hydride donors).

Reagents:

Step-by-Step Workflow:

-

Dissolution: Dissolve the crude mixture (containing disulfide impurities) in minimal Glacial Acetic Acid. If solubility is poor, add Ethyl Acetate (1:1 ratio).[1]

-

Activation: Add 3-5 equivalents of Zinc dust.

-

Reaction: Heat to 60°C under an Argon atmosphere for 1-2 hours.

-

Filtration: Cool to room temperature. Filter off excess Zinc through a pad of Celite under a blanket of Nitrogen.

-

Workup: Dilute with degassed Ethyl Acetate. Wash with cold water (3x) to remove acetic acid.[1]

-

Critical: Do NOT wash with strong base (NaOH) to neutralize, as this will deprotonate the thiol and promote rapid re-oxidation. Use saturated

or dilute

-

Part 2: Chromatography Troubleshooting

User Query: "I lose half my mass on the column, and the product streaks. The fractions turn yellow immediately."

Diagnosis:

Standard silica gel contains trace metals (Fe, Al) that catalyze the oxidation of thiols to disulfides inside the column. Furthermore, the slightly acidic thiol (

Solution: The "Acidic/Anoxic" Column You must modify the stationary phase to suppress ionization and metal catalysis.

Data: Solvent System Compatibility

| Solvent System | Suitability | Notes |

| Hexane/EtOAc | Moderate | Standard, but requires degassed solvents.[1] |

| DCM/Methanol | Poor | Methanol often contains dissolved |

| Toluene/EtOAc | Excellent | Aromatic stacking improves separation of the aryl thiol. |

| + 0.1% Acetic Acid | Critical | Keeps thiol protonated ( |

Protocol: Running the Column

-

Slurry Preparation: Slurry silica gel in your eluent (e.g., Hexane/EtOAc + 0.1% AcOH).[1]

-

Degassing: Bubble Nitrogen through the slurry for 15 minutes before packing.

-

Loading: Load the sample as a concentrated liquid (avoid dry loading on silica if possible to minimize surface area exposure).[1]

-

Elution: Run the column fast using Nitrogen pressure (Flash Chromatography). Do not let the column run dry.

-

Collection: Collect fractions into flasks already containing a trace of acid or under Argon.

Part 3: Metal Scavenging (Catalyst Removal)

User Query: "The oil is dark brown/green even after a column. I used a Pd/Cu catalyst in the previous step."

Diagnosis: Thiophenols are excellent ligands.[1] They are likely sequestering trace catalyst metals, forming colored complexes that are soluble in organic solvents.[1]

The "Chelation Wash" Technique: Standard EDTA washes often fail because the Thiol-Metal bond is stronger than the EDTA-Metal bond.

Protocol:

-

Reagent: Use TMT (Trimercaptotriazine) or a resin-bound scavenger like QuadraSil™ MP .[1]

-

Application:

Part 4: Logic & Visualization

Workflow: The Purification Decision Tree

Caption: Decision matrix for identifying and treating specific impurity classes in keto-thiol synthesis.

Mechanism: The Oxidative Cycle

Caption: The cycle of thiol oxidation and the restorative pathway using Zinc reduction.

References & Authoritative Sources

-

Disulfide Reduction (Zn/AcOH):

-

Handling Air-Sensitive Thiols:

-

Purification of Laboratory Chemicals:

-

Source: Armarego, W. L. F. Purification of Laboratory Chemicals. (Standard reference for solvent degassing and silica gel preparation).

-

Context: Specifically the section on "Purification of Mercaptans and Thiols" which recommends distillation under reduced pressure or conversion to lead/mercury salts (historical) or silver salts (modern modification) for purification.

-

-

Selective Reduction (KIPBH):

Sources

- 1. 3-(4-Hydroxy-phenyl)-2-(4,4,4-trifluoro-3-mercapto-butyrylamino)-propionic acid | C13H14F3NO4S | CID 45267767 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. US3358045A - Separation of thiophenol impurities from cresylic acid - Google Patents [patents.google.com]

- 4. Post-synthetic thiol modification of covalent organic frameworks for mercury(II) removal from water - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. ehs.umich.edu [ehs.umich.edu]

- 7. apps.dtic.mil [apps.dtic.mil]

Technical Support Center: Purification of Fluorinated Mercaptophenyl Ketones

Welcome to the technical support center for the purification of fluorinated mercaptophenyl ketones. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the unique challenges presented by this class of compounds. The trifunctional nature of these molecules—a fluorinated aromatic ring, a ketone, and a mercaptan—introduces a confluence of potential issues during purification. This resource provides in-depth, experience-driven troubleshooting advice and frequently asked questions to help you achieve the desired purity for your compounds.

I. Understanding the Core Purification Challenges

The primary difficulties in purifying fluorinated mercaptophenyl ketones stem from the interplay of their functional groups:

-

The Fluorinated Aromatic Ring: The presence of fluorine atoms alters the electronic properties and polarity of the aromatic ring, which can lead to the formation of regioisomeric byproducts during synthesis (e.g., ortho vs. para acylation) that are often difficult to separate due to their similar polarities.[1]

-

The Ketone Group: The polar carbonyl group increases the overall polarity of the molecule, influencing its solubility and interaction with chromatographic stationary phases.

-

The Mercapto Group (-SH): The thiol is arguably the most problematic functionality. It is susceptible to atmospheric oxidation, which leads to the formation of disulfide dimers.[2][3][4] This not only results in the loss of the target compound but also introduces a significant and often hard-to-remove impurity.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect after synthesizing a fluorinated mercaptophenyl ketone via Friedel-Crafts acylation?

A1: The impurity profile is typically dominated by three main categories:

-

Regioisomers: The Friedel-Crafts acylation of a substituted fluorobenzene derivative will likely yield a mixture of ortho and para isomers.[5] The para isomer is generally the major product due to reduced steric hindrance, but the ortho isomer is almost always a significant byproduct. Their similar polarities make them challenging to separate by standard column chromatography.

-

Unreacted Starting Materials: Incomplete reactions will leave residual fluorinated thiophenol and acylating agent in your crude product.

-

Oxidation Byproducts: The primary oxidation product is the corresponding disulfide, formed by the coupling of two mercaptan molecules. This is especially prevalent during work-up and purification if precautions are not taken to exclude air.[6]

Q2: My crude product is a yellow or brown oil, but the literature reports a white solid. What is the likely cause?

A2: A discolored, oily product often points to the presence of residual Lewis acid catalyst from the Friedel-Crafts reaction or other colored impurities.[5] It could also indicate some degradation of the product. Thoroughly quenching the reaction and washing the organic phase during work-up is crucial. If the color persists, column chromatography is usually effective at removing these baseline impurities.

Q3: I'm seeing a significant amount of a higher molecular weight byproduct in my mass spectrum analysis. What is it?

A3: This is very likely the disulfide dimer. The molecular weight will be double that of your target compound, minus two hydrogen atoms. The formation of this byproduct is a strong indication that your thiol is oxidizing during the reaction, work-up, or purification.

Q4: Should I use a protecting group for the thiol during synthesis?

A4: Using a protecting group for the thiol is a highly recommended strategy to prevent the formation of disulfides and other side reactions. The triphenylmethyl (trityl, Trt) group is a common choice for protecting thiols.[7] It is stable under Friedel-Crafts conditions and can be removed under acidic conditions after the acylation is complete. This approach adds extra steps to your synthesis but can significantly simplify purification.

III. Troubleshooting Guides

This section provides structured guidance for common issues encountered during the purification of fluorinated mercaptophenyl ketones.

Guide 1: Column Chromatography

Column chromatography is the most common technique for purifying these compounds. However, their multifunctional nature can lead to several challenges.

Issue 1: Poor Separation of Ortho and Para Isomers

-

Possible Cause: The polarity difference between the isomers is insufficient for separation with the chosen solvent system.

-

Troubleshooting Steps:

-

Optimize the Solvent System with TLC: Before running a column, meticulously screen for an optimal eluent using Thin Layer Chromatography (TLC). Test various ratios of a non-polar solvent (e.g., hexanes, petroleum ether) and a moderately polar solvent (e.g., ethyl acetate, dichloromethane).[8][9] Aim for a solvent system that gives a retention factor (Rf) of 0.2-0.4 for the desired product and shows some separation between the isomeric spots.[5]

-

Use a Less Polar Solvent System: A common mistake is to use a solvent system that is too polar, causing all compounds to elute too quickly. Start with a low polarity eluent (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity (gradient elution).

-

Consider a Different Stationary Phase: If silica gel does not provide adequate separation, consider using alumina. Alumina can offer different selectivity, especially for compounds with varying degrees of hydrogen bonding capability.

-

Employ High-Performance Liquid Chromatography (HPLC): For very difficult separations, preparative HPLC with a C18 or phenyl-hexyl column may be necessary.[1]

-

| Parameter | Recommendation for Isomer Separation |

| Stationary Phase | Silica Gel (standard), Alumina (alternative) |

| Mobile Phase (TLC) | Start with 5-20% Ethyl Acetate in Hexanes |

| Elution Technique | Slow gradient elution |

Issue 2: Tailing or Streaking of the Product on the Column

-

Possible Cause 1: The compound is too polar for the eluent, leading to strong interaction with the silica gel.

-

Solution: Gradually increase the polarity of the eluent. Adding a small amount of a more polar solvent like acetone or methanol (1-5%) can help.[10]

-

-

Possible Cause 2: The thiol group is interacting with the acidic silica gel, or oxidation to the disulfide is occurring on the column.

-

Solution:

-

Deactivate the Silica: Pre-treat the silica gel with a small amount of a non-nucleophilic base like triethylamine. This can be done by adding ~1% triethylamine to the eluent.

-

Work Quickly and Under Inert Atmosphere: Pack and run the column under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

-

-

Issue 3: Low Recovery of the Product from the Column

-

Possible Cause: The product is irreversibly adsorbed onto the silica gel, or it has oxidized on the column.

-

Troubleshooting Steps:

-

Check for Disulfide Formation: Analyze the fractions that do elute for the presence of the disulfide. If present, this indicates on-column oxidation.

-

Flush the Column: After your expected product has eluted, flush the column with a very polar solvent (e.g., 10% methanol in ethyl acetate) to see if any material was strongly retained.

-

Use a Protected Thiol: This is the most robust solution. If you protect the thiol as an S-trityl ether, the compound will be less polar and not prone to oxidation, making chromatography much more straightforward.

-

Caption: A typical workflow for column chromatography purification.

Guide 2: Recrystallization

Recrystallization can be an excellent method for obtaining highly pure crystalline material, but finding the right solvent system is key.

Issue 1: The Compound "Oils Out" Instead of Crystallizing

-

Possible Cause: The compound is melting in the hot solvent before it dissolves, or the solution is too concentrated.

-

Troubleshooting Steps:

-

Use a Two-Solvent System: This is often the most effective approach for polar aromatic compounds.[11][12] Dissolve the compound in a small amount of a "good" solvent (one in which it is highly soluble, like acetone or ethyl acetate) at room temperature. Then, slowly add a "poor" solvent (one in which it is poorly soluble, like hexanes or water) until the solution becomes cloudy. Gently heat the mixture until it becomes clear again, and then allow it to cool slowly.

-

Lower the Temperature: If using a single solvent, ensure the boiling point of the solvent is lower than the melting point of your compound.

-

Use a More Dilute Solution: Start with more solvent to ensure the compound fully dissolves before reaching its melting point.

-

Issue 2: No Crystals Form Upon Cooling

-

Possible Cause: The solution is not supersaturated, or nucleation has not been initiated.

-

Troubleshooting Steps:

-

Induce Crystallization:

-

Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the liquid. The microscopic scratches on the glass can provide nucleation sites.

-

Seeding: Add a tiny crystal of the pure compound (if available) to the solution.

-

-

Reduce the Volume: Slowly evaporate some of the solvent to increase the concentration of your compound.

-

Cool to a Lower Temperature: If cooling to room temperature is unsuccessful, try placing the flask in an ice bath or a refrigerator.

-

| Solvent System | Comments |

| Ethanol/Water | Good for moderately polar compounds. Dissolve in hot ethanol and add water until cloudy. |

| Acetone/Hexanes | A versatile system. Dissolve in acetone and add hexanes.[11] |

| Ethyl Acetate/Hexanes | Another common and effective choice. |

| Toluene | Can be effective for aromatic compounds. |

Guide 3: Handling Thiol Oxidation

Issue: Disulfide formation is observed before, during, or after purification.

-

Preventative Measures:

-

Inert Atmosphere: Handle the crude product and perform purification steps under an inert atmosphere (nitrogen or argon) whenever possible.

-

Degassed Solvents: Use solvents that have been degassed by bubbling an inert gas through them to remove dissolved oxygen.

-

Add a Reducing Agent: In some cases, a small amount of a reducing agent can be added during work-up, although this can complicate purification.

-

-

Remediation:

-

Reduction of the Disulfide: If a significant amount of the disulfide has formed, it can sometimes be reduced back to the thiol using a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), followed by another purification step. This is often more trouble than preventing its formation in the first place.

-

Caption: A decision tree for troubleshooting common purification problems.

IV. Purity Assessment

Confirming the purity of your final product is a critical step. A combination of techniques is recommended.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will confirm the overall structure and can be used to identify impurities if their signals are distinct from the product.

-

¹⁹F NMR: This is a powerful tool for fluorinated compounds.[13] Each unique fluorine environment will give a distinct signal, and the chemical shifts are very sensitive to the electronic environment.[14][15] This can help confirm the regiochemistry (ortho vs. para) and detect any fluorine-containing impurities. The typical chemical shift range for aromatic fluorides (Ar-F) is between +80 to +170 ppm relative to CFCl₃.[16]

-

-

Mass Spectrometry (MS):

-

Thin Layer Chromatography (TLC):

-

A quick and easy way to assess purity. A pure compound should ideally show a single spot. Run the sample in a few different solvent systems to be confident.

-

V. Detailed Protocols

Protocol 1: Purification via Flash Column Chromatography

-

Preparation:

-

Choose an appropriate column size based on the amount of crude material (typically use 20-50 times the weight of adsorbent to sample).[15]

-

Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexanes).

-

Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped. Add a small layer of sand to the top to protect the silica bed.

-

-

Sample Loading:

-

Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

-

Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder.

-

Carefully add this powder to the top of the column.

-

-

Elution:

-

Begin eluting with the low-polarity solvent, collecting fractions.

-

Gradually increase the polarity of the eluent as the column runs.

-

-

Analysis:

-

Spot each fraction on a TLC plate to monitor the separation.

-